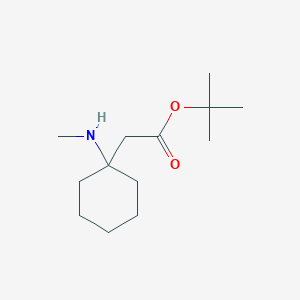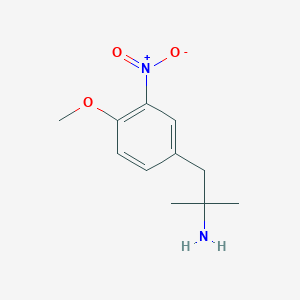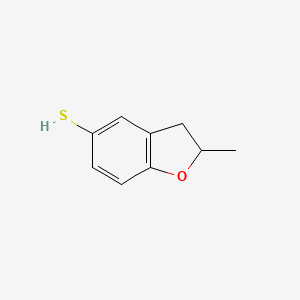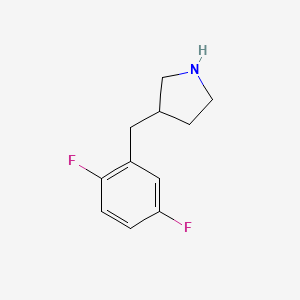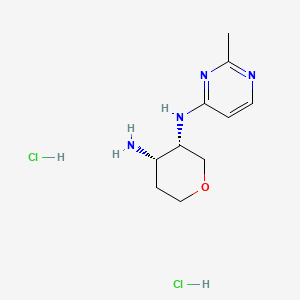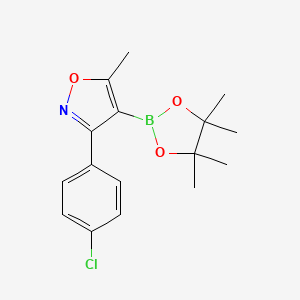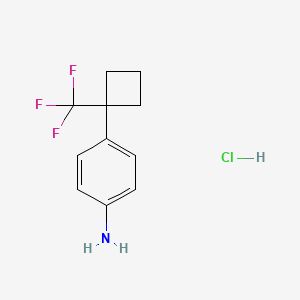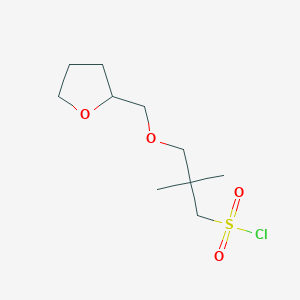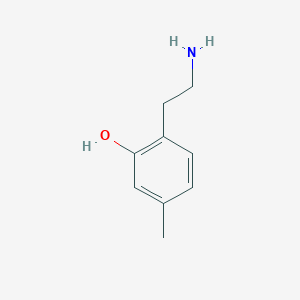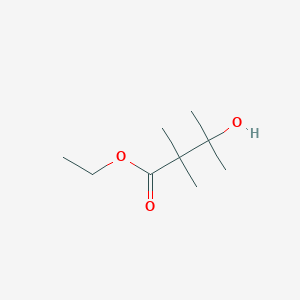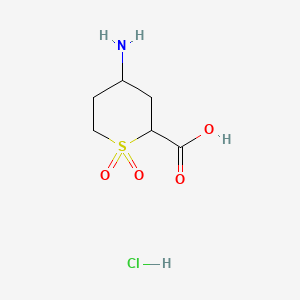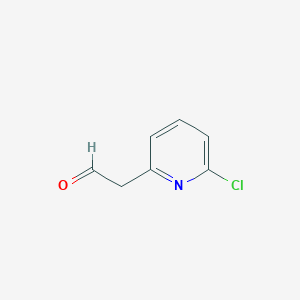![molecular formula C15H17N B13618296 1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a biphenyl structure with a methyl group at the 2’ position and an ethanamine group at the 3’ position
Synthetic Routes and Reaction Conditions:
Transaminase-Mediated Synthesis: One of the methods to synthesize 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves the use of transaminase enzymes. This biocatalytic approach is environmentally sustainable and offers high enantioselectivity.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale biocatalytic processes using engineered transaminase enzymes to achieve high yields and purity. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or alkylation, at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Applications De Recherche Scientifique
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of chiral amines, which are important intermediates in the production of various pharmaceuticals.
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its structural versatility and reactivity.
Mécanisme D'action
The mechanism of action of 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. The biphenyl structure allows for interactions with aromatic binding sites, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(1,1’-Biphenyl-2-yl)ethan-1-amine: This compound has a similar biphenyl structure but with the ethanamine group at the 2’ position.
1-(3-Methylphenyl)ethan-1-amine: This compound features a single aromatic ring with a methyl group at the 3’ position and an ethanamine group.
Uniqueness: 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and binding properties. The presence of both a methyl group and an ethanamine group on the biphenyl scaffold provides a distinct combination of electronic and steric effects, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-[3-(2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-11-6-3-4-9-15(11)14-8-5-7-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
Clé InChI |
HAWLIJHOULCSIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
